![molecular formula C11H16N2O B3306215 4-(2-Methylmorpholin-4-YL)aniline CAS No. 926236-16-0](/img/structure/B3306215.png)
4-(2-Methylmorpholin-4-YL)aniline
Overview
Description
“4-(2-Methylmorpholin-4-YL)aniline” is a chemical compound with the CAS Number: 926236-16-0 . It has a molecular weight of 192.26 and its IUPAC name is 4-(2-methyl-4-morpholinyl)phenylamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “4-(2-Methylmorpholin-4-YL)aniline” can be represented by the InChI code: 1S/C11H16N2O/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“4-(2-Methylmorpholin-4-YL)aniline” is a solid at room temperature . It has a molecular weight of 192.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Electrochromic Materials and Conductive Polymers
Research on novel electrochromic materials employing nitrotriphenylamine units as acceptors and different thiophene derivatives as donors, including anilines, has led to the synthesis of polymers with outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region. These properties make these polymers suitable for electrochromic applications in NIR region, highlighting the potential of aniline derivatives in the development of advanced electrochromic devices (Li et al., 2017).
Organic Materials for Optoelectronic Applications
Aniline derivatives have been synthesized for use in organic materials based on donor-acceptor systems. These materials exhibit specific crystal structures stabilized by hydrogen bonds and π−π stacking, with optical properties determined by UV-absorption spectroscopy. Such characteristics are crucial for the development of optoelectronic devices, suggesting the role of aniline derivatives in enhancing the performance and efficiency of these technologies (Shili et al., 2020).
Catalysis and Synthesis
Aniline derivatives play a significant role in catalysis and synthetic chemistry. For example, the development of efficient synthesis processes for key intermediates in pharmaceuticals demonstrates the utility of these compounds in facilitating complex chemical reactions. Such advancements not only improve the efficiency of synthesis but also contribute to the development of novel therapeutic agents, showcasing the versatility of aniline derivatives in synthetic and medicinal chemistry (Hashimoto et al., 2002).
Fluorescent Materials for Temperature Sensing
The development of fluorescent materials based on aniline derivatives, exhibiting unusual intensification of fluorescence with increasing temperature, demonstrates the potential of these compounds in temperature sensing applications. This unique property allows for the ratiometric detection of temperature, highlighting the innovative use of aniline derivatives in the creation of novel sensory materials (Cao et al., 2014).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
4-(2-methylmorpholin-4-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCWJOTYPKCPHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.